Propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester

Description

Propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester (CAS 103-59-3), also known as isobutyric acid cinnamyl ester or cinnamyl isobutyrate, is an ester derivative of 2-methylpropanoic acid (isobutyric acid) and 3-phenyl-2-propen-1-ol (cinnamyl alcohol). Its molecular formula is C₁₃H₁₆O₂, with a molecular weight of 204.26 g/mol (calculated from formula; discrepancies in reported weights are noted in some sources) .

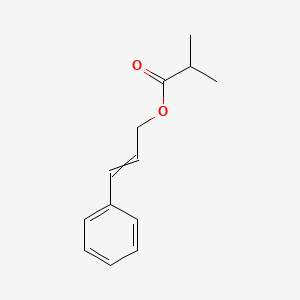

The SMILES string CC(C)C(=O)OCC=Cc1ccccc1 and 2D structure highlight the branched isobutyl chain and aromatic phenylpropenyl moiety, which distinguish it from simpler aliphatic esters .

Properties

IUPAC Name |

3-phenylprop-2-enyl 2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-11(2)13(14)15-10-6-9-12-7-4-3-5-8-12/h3-9,11H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLKQSZIWHVEARN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047608 | |

| Record name | 3-Phenylprop-2-en-1-yl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103-59-3 | |

| Record name | Cinnamyl isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylprop-2-en-1-yl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester typically involves the esterification of cinnamyl alcohol with isobutyric acid. This reaction is catalyzed by acidic conditions, often using sulfuric acid or p-toluenesulfonic acid as the catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. This method allows for better control over reaction parameters and reduces the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids and aldehydes.

Reduction: Reduction reactions can convert the ester to alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Produces carboxylic acids and aldehydes.

Reduction: Yields alcohols.

Substitution: Results in the formation of various substituted esters and alcohols.

Scientific Research Applications

Chemistry

Propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester serves as a cross-linking agent in polymer synthesis and as a reagent in organic synthesis. Its unique chemical structure allows it to participate in various reactions:

- Oxidation: Converts the ester into carboxylic acids or aldehydes.

- Reduction: Can be reduced to yield corresponding alcohols.

- Substitution Reactions: The ester group can be replaced through nucleophilic substitution reactions .

Biology

In biological research, this compound is studied for its effects on cellular processes. It has been shown to interact with proteins and enzymes, potentially influencing lipid metabolism and protein structure through cross-linking mechanisms.

Medicine

There is ongoing investigation into the therapeutic properties of propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester. It has been explored for use in drug delivery systems and its potential anti-inflammatory effects. The compound's ability to modulate cellular pathways makes it a candidate for further pharmacological studies .

Industry

In industrial applications, propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester is utilized in the production of:

- Fragrances and Flavors: Its pleasant aroma makes it valuable in cosmetic formulations.

- Intermediate Chemicals: It serves as a precursor for synthesizing other specialty chemicals .

Case Studies

Case Study 1: Polymer Chemistry

In a study examining the use of cinnamyl isobutyrate as a cross-linking agent in polymer networks, researchers found that the incorporation of this ester significantly improved the mechanical properties of the resulting materials. The enhanced tensile strength and flexibility were attributed to the effective cross-linking achieved during polymerization.

Case Study 2: Biological Activity

Research investigating the biological activity of propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester revealed that it could induce apoptosis in certain cancer cell lines. The compound's mechanism involved modulation of apoptotic pathways through its interaction with specific cellular receptors .

Mechanism of Action

The mechanism by which propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester exerts its effects involves its interaction with cellular proteins and enzymes. It can crosslink proteins, affecting their structure and function. The ester can also bind to fatty acids and diphenyl ethers, influencing cellular lipid metabolism . The molecular targets and pathways involved include the modulation of enzyme activity and the alteration of membrane properties .

Comparison with Similar Compounds

Table 1: Key Structural Features of Propanoic Acid Esters

Key Observations:

2-Phenylethyl esters (e.g., CAS 103-48-0) lack this conjugation, reducing resonance stabilization and altering solubility profiles .

Physicochemical Properties: Volatility: Aliphatic esters (e.g., butyl, octyl) exhibit higher volatility than aromatic esters due to weaker intermolecular forces. Retention times (RT) in gas chromatography correlate with chain length; for example, butyl esters (C₉H₁₈O₂) have RT ≈7.87 min, while cinnamyl derivatives may show longer RT due to increased molecular weight and polarity . Hydrophobicity: The logP (octanol-water partition coefficient) of trimethylsilyl esters (e.g., 2.02 for CAS 16883-61-7) suggests higher hydrophobicity than cinnamyl isobutyrate, which likely has a logP ~2.5–3.0 due to the aromatic group .

Biological and Industrial Applications :

- Cinnamyl isobutyrate is used in flavorings and fragrances due to its fruity, balsamic odor, whereas octyl esters serve as plasticizers or lubricants .

- Trimethylsilyl esters are employed in analytical chemistry for derivatization to improve chromatographic detection .

Research Findings and Data Gaps

- Safety Data: Limited toxicity information is available, but analogous esters (e.g., propanoic acid, 2-propenyl ester) show moderate hazards (skin/eye irritation) under OSHA classifications, warranting caution in handling .

Biological Activity

Chemical Identity

Propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester, commonly known as cinnamyl isobutyrate , has the molecular formula and a molecular weight of 204.26 g/mol. This compound is recognized for its diverse applications in scientific research, particularly in chemistry and biology.

The biological activity of propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester is primarily attributed to its ability to interact with cellular proteins and enzymes. The compound can crosslink proteins, influencing their structure and function, which may lead to alterations in cellular processes such as lipid metabolism and enzyme activity.

Antioxidant Properties

Research indicates that cinnamyl isobutyrate exhibits antioxidant properties. It has been shown to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases. A study highlighted its potential role in enhancing the antioxidant capacity of flavonoids, suggesting that it may serve as a food preservative due to these properties .

Antimicrobial Activity

Cinnamyl isobutyrate has been investigated for its antimicrobial activity. Some studies found that derivatives of this compound exhibited discrete antimicrobial effects against various pathogens. This suggests potential applications in food preservation and as therapeutic agents .

Anti-inflammatory Effects

The compound also shows promise for anti-inflammatory applications. It has been suggested that it could alleviate symptoms such as pain and fever, making it a candidate for further exploration in therapeutic contexts.

Case Studies

- Antioxidant Capacity : A study on the antioxidant role of flavonoids indicated that cinnamyl isobutyrate enhances the scavenging ability against free radicals, contributing to its potential use in health supplements .

- Antimicrobial Properties : In a synthesis study of various derivatives, some compounds derived from cinnamyl isobutyrate demonstrated significant antimicrobial activity, promoting further research into its application in pharmaceuticals .

- Inflammation Reduction : Preliminary findings suggest that cinnamyl isobutyrate may reduce inflammation markers in animal models, indicating potential therapeutic benefits for inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Cinnamyl acetate | Ester | Moderate antioxidant effects |

| Cinnamyl alcohol | Alcohol | Antimicrobial properties |

| Isobutyric acid | Carboxylic acid | Limited biological activity |

| Propanoic acid | Carboxylic acid | Basic metabolic functions |

This table illustrates how cinnamyl isobutyrate compares with related compounds in terms of structure and biological activity.

Q & A

Q. What are the established synthetic routes for synthesizing propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester?

Methodological Answer: The synthesis typically involves esterification between 2-methylpropanoic acid (isobutyric acid) and 3-phenyl-2-propenol (cinnamyl alcohol). A common approach uses acid catalysis (e.g., concentrated sulfuric acid) under reflux conditions to drive the reaction to completion. Purification steps may include neutralization, liquid-liquid extraction, and distillation or chromatography to isolate the ester . For analogs like 3-hydroxy-2,4,4-trimethylpentyl ester, similar esterification protocols are employed, with reaction yields optimized via temperature control (60–80°C) and solvent selection (e.g., toluene) .

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer: Key characterization methods include:

- NMR Spectroscopy : H and C NMR to confirm ester linkage and substituent positions (e.g., phenyl and propenyl groups). For example, the propenyl group’s vinyl protons appear as doublets in δ 5.5–6.5 ppm .

- GC-MS : Retention indices and fragmentation patterns (e.g., m/z peaks corresponding to molecular ion [M] and α-cleavage fragments) aid in identification .

- IR Spectroscopy : Absorption bands at ~1740 cm (ester C=O) and 1640 cm (propenyl C=C) .

Q. How is this compound detected in environmental or industrial samples?

Methodological Answer: Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard. For instance, in drywall studies, samples are extracted via Soxhlet extraction with dichloromethane, concentrated, and analyzed using a DB-5MS column. Quantification requires calibration with authentic standards to resolve co-eluting peaks .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported concentrations of this compound across studies?

Methodological Answer: Discrepancies often arise from matrix effects (e.g., drywall composition) or analytical variability. To address this:

- Standard Addition : Spike samples with known concentrations to validate recovery rates.

- Inter-laboratory Validation : Compare results across labs using harmonized protocols (e.g., EPA Method 8270).

- High-Resolution MS : Use HRMS (e.g., Q-TOF) to distinguish isobaric interferences, such as isomers with similar retention times .

Q. What is the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Stability studies involve:

- Hydrolytic Degradation : Incubate the ester in buffers (pH 2–12) at 25–60°C. Monitor degradation via HPLC or GC-MS. Esters hydrolyze faster under alkaline conditions (pH > 10), yielding 2-methylpropanoic acid and 3-phenyl-2-propenol .

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen reveals decomposition temperatures (>150°C), critical for industrial processing .

Q. What role does this ester play in polymerization or material science applications?

Methodological Answer: As a vinyl ester analog, it can act as a monomer in radical polymerization. For example:

- Copolymerization : React with methyl methacrylate or vinyl acetate using AIBN as an initiator (60–80°C). Monitor conversion via H NMR or GPC to assess molecular weight distribution .

- Crosslinking : Incorporate into resins (e.g., epoxy-acrylates) to enhance thermal resistance. FTIR tracks crosslink density via C=C bond consumption .

Q. How can its biological activity be systematically evaluated?

Methodological Answer:

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using disk diffusion or microdilution (MIC determination). Include controls like ampicillin .

- Enzyme Inhibition : Screen against targets (e.g., cyclooxygenase-2) via fluorescence-based assays. Molecular docking studies predict binding affinity to guide SAR .

Data Contradiction Analysis

Q. Why might this compound be detected in some environmental samples but not others?

Methodological Answer: Variability arises from:

- Source Differences : Chinese vs. US-manufactured drywall (e.g., acrylic paint additives in Chinese samples) .

- Sampling Bias : Heterogeneous distribution in matrices requires composite sampling.

- Analytical Sensitivity : Lower detection limits (<1 ppm) via GC-MS/MS vs. conventional GC-MS .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.